6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes and receptors involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: The ethylpiperazine group is introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles.
Cyclization to form the triazolo[1,5-a]pyrimidine core: This step involves the cyclization of the intermediate compounds under thermal or catalytic conditions, often using transition metal catalysts.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, it is studied for its anticancer properties.
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: Used as a tool compound to study the biological pathways and mechanisms involving its target enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and receptors. It binds to the active site of these enzymes, blocking their activity and thereby interfering with the biological processes they regulate. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity and structural similarity to the compound .
Uniqueness
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory activity against certain enzymes. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9/c1-3-28-9-11-29(12-10-28)20-23-8-6-18(25-20)17-14-24-21-26-19(27-30(21)15(17)2)16-5-4-7-22-13-16/h4-8,13-14H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUNCZDBBPTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)C5=CN=CC=C5)N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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